Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
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Description
“Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone” is a compound that falls under the category of benzo[c][1,2,5]thiadiazoles . These compounds have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .
Synthesis Analysis
The synthesis of benzo[c][1,2,5]thiadiazoles involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy often entails the use of Sonogashira and Stille reactions .Scientific Research Applications
Molecular Aggregation and Solvent Effects
Research by Matwijczuk et al. (2016) on similar thiadiazole derivatives has shown that the molecular aggregation of these compounds can be significantly affected by the solvent used. This study specifically examined the effects of different organic solvents on the fluorescence emission spectra of thiadiazole derivatives, revealing that molecular aggregation is associated with changes in fluorescence lifetimes and circular dichroism spectra, indicating potential applications in fluorescence-based sensors or devices (Matwijczuk et al., 2016).
Antimicrobial Activity
Patel et al. (2011) explored the synthesis of new pyridine derivatives incorporating thiadiazole, demonstrating variable and modest antimicrobial activity against different bacterial and fungal strains. This suggests the potential of thiadiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).
Semiconductor Polymers
A study on furan and benzochalcogenodiazole-based polymers by İçli-Özkut et al. (2013) indicates that these materials exhibit low band gaps and multicolored electrochromism at different redox states, suggesting their application in electronic and optoelectronic devices, such as solar cells and transistors (İçli-Özkut et al., 2013).
Antipsychotic Potential
Swanson et al. (2009) synthesized and screened a series of small molecules containing a heterocyclic core flanked by two basic functionalities for affinity at the human histamine H(3) receptor. Some compounds showed high affinity and selectivity, suggesting their potential as antipsychotic drugs (Swanson et al., 2009).
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S2/c24-18(12-3-4-13-14(10-12)22-27-21-13)23-7-5-11(6-8-23)16-19-20-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSMDECFQWKMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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